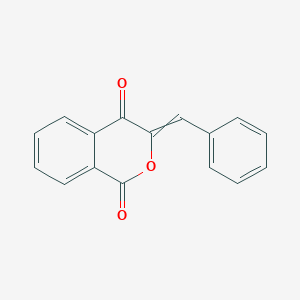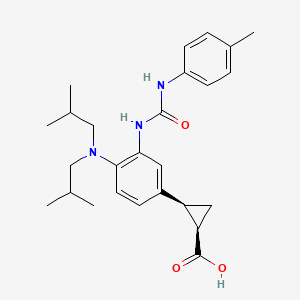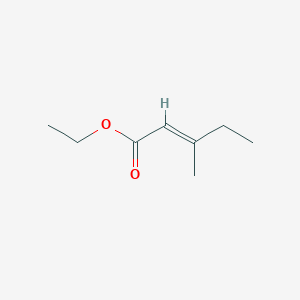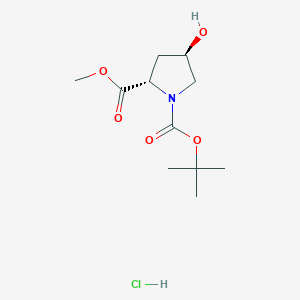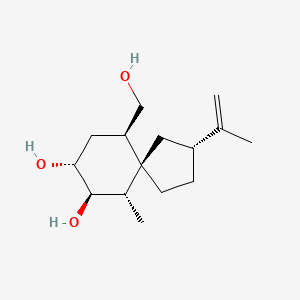
15-Dihydroepioxylubimin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid compound found in certain plants, including the herbs of Datura metel. It belongs to the class of carotenoid compounds and is characterized by its red to orange crystalline solid appearance . This compound is known for its antioxidant and moisturizing properties, making it valuable in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
15-Dihydroepioxylubimin can be synthesized through organic synthesis processes. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound can be achieved through both natural extraction and artificial synthesis. Natural extraction involves isolating the compound from specific fruits, plants, or algae such as cranberries, annatto, and red algae . Artificial synthesis, on the other hand, involves organic synthesis techniques to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
15-Dihydroepioxylubimin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
15-Dihydroepioxylubimin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the formulation of cosmetic products for its moisturizing and antioxidant properties
Mecanismo De Acción
The mechanism of action of 15-Dihydroepioxylubimin involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It exerts its effects by scavenging free radicals and reducing oxidative damage to cells and tissues. The compound may also modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 15-Dihydroepioxylubimin include other sesquiterpenoids and carotenoids such as:
Diosmin: A citrus flavonoid with vascular health benefits.
Beta-carotene: A precursor to vitamin A with antioxidant properties.
Lycopene: A carotenoid with potential health benefits, including antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific molecular structure and combination of antioxidant and moisturizing properties. Unlike some other sesquiterpenoids, it is particularly effective in cosmetic applications for skin hydration and protection against oxidative stress .
Propiedades
IUPAC Name |
(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIIWZCGVADPIE-KYFQHEKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)

